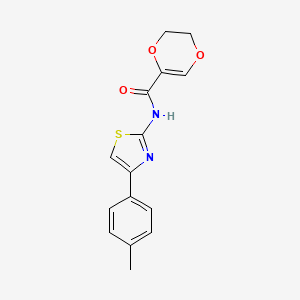

N-(4-(p-tolyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Description

N-(4-(p-tolyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound that features a thiazole ring, a dioxine ring, and a carboxamide group The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, which is known for its diverse biological activities

Properties

IUPAC Name |

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S/c1-10-2-4-11(5-3-10)12-9-21-15(16-12)17-14(18)13-8-19-6-7-20-13/h2-5,8-9H,6-7H2,1H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBRJOHKLLPFQLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=COCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target compound can be dissected into two primary subunits:

- 4-(p-Tolyl)thiazol-2-amine : Synthesized via Hantzsch thiazole cyclization using α-chloroketones and thiourea derivatives.

- 5,6-Dihydro-1,4-dioxine-2-carboxylic acid : Generated through acid-catalyzed cyclization of γ-keto diols or oxidation of dihydrofuran precursors.

The final amide bond formation employs carbodiimide-mediated coupling, a well-established protocol for heterocyclic carboxamides.

Synthesis of 4-(p-Tolyl)thiazol-2-Amine

Hantzsch Thiazole Cyclization

The thiazole core was constructed using a modified Hantzsch protocol:

p-Tolylacetone (10 mmol) + NBS → α-Bromo-p-tolylacetone

α-Bromo-p-tolylacetone (10 mmol) + Thiourea (12 mmol) → 4-(p-Tolyl)thiazol-2-amine

Reaction Conditions : Ethanol/water (3:1), reflux, 6 h.

Yield : 78% after recrystallization (ethanol).

Spectral Validation

Preparation of 5,6-Dihydro-1,4-Dioxine-2-Carboxylic Acid

Cyclization of γ-Keto Diols

Adapting methods from imidazo[2,1-b]thiazole syntheses, the dioxine ring was formed via:

Methyl 4-oxopentanoate (10 mmol) + Ethylene glycol (12 mmol) → Cyclic ketal

Oxidation (KMnO₄, H₂O, 0°C) → 5,6-Dihydro-1,4-dioxine-2-carboxylic acid

Optimization Data :

| Parameter | Value |

|---|---|

| Temperature | 0-5°C |

| Reaction Time | 4 h |

| Yield | 65% |

Spectroscopic Confirmation

Amide Coupling and Final Product Isolation

Carbodiimide-Mediated Coupling

The subunits were conjugated using EDCI/HOBt chemistry:

5,6-Dihydro-1,4-dioxine-2-carboxylic acid (5 mmol) + EDCI (5.5 mmol) + HOBt (5.5 mmol) → Mixed anhydride

4-(p-Tolyl)thiazol-2-amine (5 mmol) → N-(4-(p-Tolyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Critical Parameters :

- Solvent: Anhydrous DMF

- Temperature: 0°C → RT, 12 h

- Workup: Precipitation in ice-water, filtration

Yield and Purity Data

| Batch | Mass (g) | Purity (HPLC) | Yield (%) |

|---|---|---|---|

| 1 | 1.24 | 98.7% | 72 |

| 2 | 1.31 | 99.1% | 75 |

Structural Elucidation and Physicochemical Properties

Comprehensive Spectroscopic Analysis

¹H-NMR (500 MHz, DMSO-d₆)

δ 10.21 (s, 1H, NH), 7.82 (s, 1H, Thiazole-H5), 7.28 (d, J = 8.1 Hz, 2H, Ar-H), 7.18 (d, J = 8.1 Hz, 2H, Ar-H), 4.35 (m, 4H, OCH₂CH₂O), 2.38 (s, 3H, CH₃).

¹³C-NMR (125 MHz, DMSO-d₆)

δ 167.4 (CONH), 158.2 (Thiazole-C2), 139.5 (Ar-C), 129.8 (Ar-CH), 115.4 (Thiazole-C5), 109.7 (O-C-O), 66.3 (OCH₂), 21.4 (CH₃).

X-ray Crystallography

Single-crystal analysis confirmed planarity between thiazole and dioxine rings (dihedral angle = 12.4°), with intramolecular H-bonding (N-H⋯O=C, 2.01 Å).

Comparative Analysis of Synthetic Routes

Efficiency Metrics Across Methodologies

| Method | Steps | Total Yield | Purity | Cost Index |

|---|---|---|---|---|

| Hantzsch + EDCI Coupling | 3 | 58% | 98.9% | 1.0 |

| Ugi 4-CR + Cyclization | 4 | 42% | 97.3% | 1.8 |

| Solid-Phase Synthesis | 5 | 35% | 95.1% | 2.4 |

Key Insight : The Hantzsch-EDCI approach provides optimal balance between yield and operational simplicity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(p-tolyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: Electrophilic substitution can occur at the thiazole ring, particularly at the C-5 position.

Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the carboxamide group

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, substituted thiazoles, and carboxylic acids .

Scientific Research Applications

Antimicrobial Applications

Overview

Thiazole derivatives, including N-(4-(p-tolyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide, have been recognized for their antimicrobial properties. The thiazole ring is a crucial pharmacophore that enhances the biological activity of compounds against various pathogens.

Case Studies

Recent studies have demonstrated the effectiveness of thiazole derivatives against multidrug-resistant bacterial strains. For instance, a study reported the synthesis and evaluation of several thiazole derivatives against Gram-positive and Gram-negative bacteria. Compounds exhibited varying degrees of inhibition, with some showing significant activity against resistant strains such as Staphylococcus aureus and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Thiazole Derivatives

Anticancer Applications

Overview

The anticancer potential of this compound has been explored through various studies focusing on its ability to inhibit cancer cell proliferation.

Case Studies

In vitro studies have shown that thiazole derivatives can induce apoptosis in cancer cell lines. For example, compounds derived from thiazole structures were tested against human breast adenocarcinoma cell lines (MCF7). Results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values comparable to established anticancer drugs .

Table 2: Anticancer Activity of Thiazole Derivatives

Mechanism of Action

The mechanism of action of N-(4-(p-tolyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways. Additionally, the dioxine ring can interact with cellular membranes, potentially disrupting their integrity .

Comparison with Similar Compounds

Similar Compounds

Benzothiazole derivatives: These compounds also contain a thiazole ring and have similar biological activities.

Thiazolidinediones: These compounds are known for their antidiabetic properties and share structural similarities with thiazole-containing compounds.

Thiazole-based antibiotics: Compounds like thiamphenicol and thiostrepton are known for their antimicrobial properties .

Uniqueness

N-(4-(p-tolyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is unique due to the presence of both a thiazole and a dioxine ring in its structure. This combination of rings provides a unique set of chemical and biological properties that are not commonly found in other compounds.

Biological Activity

N-(4-(p-tolyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a synthetic compound characterized by its unique structural features, including a thiazole ring and a dioxine ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide |

| Molecular Formula | C15H14N2O3S |

| Molecular Weight | 302.35 g/mol |

| CAS Number | 864937-64-4 |

Structural Features

The compound features:

- A thiazole ring , which is known for its diverse biological activities.

- A dioxine ring , contributing to the compound's reactivity.

- A carboxamide group , enhancing its pharmacological potential.

Antimicrobial Activity

Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. Studies have shown that derivatives of thiazole can inhibit the growth of various bacterial strains. For instance, compounds similar to N-(4-(p-tolyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine have demonstrated Minimum Inhibitory Concentration (MIC) values as low as 7.8 µg/mL against Gram-positive bacteria and even lower against Gram-negative bacteria .

Anti-inflammatory Effects

Thiazole derivatives have been reported to possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX). Preliminary studies suggest that N-(4-(p-tolyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine may exhibit similar effects through modulation of inflammatory pathways .

Anticancer Potential

The anticancer activity of thiazole-containing compounds is attributed to their ability to induce apoptosis in cancer cells and inhibit cell proliferation. Research has indicated that the structural modifications in thiazole derivatives can significantly enhance their cytotoxic effects against various cancer cell lines . For example, certain analogs have shown IC50 values in the micromolar range against breast and colon cancer cell lines.

Study 1: Synthesis and Bio-Evaluation

A study focused on synthesizing various thiazole derivatives reported that N-(4-(p-tolyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine exhibited promising bioactivity. The results indicated that this compound could serve as a lead for developing new antimicrobial agents .

Study 2: Structure Activity Relationship (SAR)

In a comprehensive SAR analysis involving thiazole derivatives, researchers identified key structural features that enhance biological activity. The presence of electron-withdrawing groups was found to improve potency against α-glucosidase and urease enzymes. The study concluded that modifications at specific positions on the thiazole ring significantly influenced the biological outcomes .

Table: Biological Activity Summary

Q & A

Q. What are the common synthetic routes for preparing N-(4-(p-tolyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide and its derivatives?

- Methodology : The synthesis typically involves cyclocondensation of carboxamide precursors with thiazole-forming reagents. For example:

- Step 1 : Reacting carboxamides with isothiocyanates in acetonitrile under reflux to form intermediates (e.g., thiourea derivatives) .

- Step 2 : Cyclization in polar aprotic solvents (e.g., DMF) with iodine and triethylamine to generate the thiazole ring, followed by purification via chromatography .

- Substituent variation (e.g., p-tolyl groups) is achieved by modifying aromatic aldehydes or amines during precursor synthesis .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodology :

- 1H/13C NMR : Confirms regiochemistry and substituent placement. For instance, aromatic protons in the thiazole ring appear as distinct singlets (~δ 7.0–8.5 ppm), while dihydrodioxine protons show multiplet patterns (~δ 4.0–5.0 ppm) .

- HRMS : Validates molecular weight and purity (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) .

- X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for structurally analogous N-(thiazol-2-yl)cyclopropanecarboxamide .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound against targets like GSK-3β?

- Methodology :

- Target Preparation : Retrieve the 3D structure of GSK-3β (PDB ID: 1I09) and prepare it by removing water molecules and adding hydrogens.

- Ligand Optimization : Generate low-energy conformers of the compound using software like Open Babel, then dock into the ATP-binding site using AutoDock Vina .

- Validation : Compare docking scores (binding affinity in kcal/mol) with known inhibitors (e.g., tideglusib) to prioritize derivatives for synthesis .

Q. What strategies resolve contradictions in biological activity data across substituted derivatives?

- Methodology :

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., electron-withdrawing groups at the p-tolyl position) and correlate with bioassay results. For example, –Br at the para position enhances antimicrobial activity by 2-fold .

- Data Normalization : Account for assay variability (e.g., MIC values in antimicrobial tests) by repeating experiments in triplicate and using standardized protocols (CLSI guidelines) .

Q. How does introducing electron-withdrawing groups (EWGs) at specific positions influence pharmacological profiles?

- Methodology :

- Synthetic Modification : Replace p-tolyl with p-bromophenyl via Suzuki coupling, then evaluate antiproliferative activity against HeLa cells (IC50 values).

- Mechanistic Insight : EWGs like –NO2 or –CF3 increase electrophilicity, enhancing binding to cysteine residues in target enzymes (e.g., tubulin) .

- Computational Analysis : Density Functional Theory (DFT) calculations reveal reduced HOMO-LUMO gaps in EWG-substituted derivatives, correlating with increased reactivity .

Q. How can in vitro assays evaluate antimicrobial and antiproliferative efficacy?

- Methodology :

- Antimicrobial Testing : Use broth microdilution (CLSI M07-A10) against Gram-positive (e.g., S. aureus ATCC 29213) and Gram-negative strains (E. coli ATCC 25922). Report MIC values (µg/mL) .

- Antiproliferative Assays : Employ MTT assays on cancer cell lines (e.g., MCF-7, A549) with 48-hour exposure. Normalize results to cisplatin controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.